molecular formula C7H3FINZn B3041735 2-Cyano-3-fluorophenylzinc iodide CAS No. 352525-67-8

2-Cyano-3-fluorophenylzinc iodide

Cat. No.: B3041735
CAS No.: 352525-67-8
M. Wt: 312.4 g/mol
InChI Key: IQIGRZVNRAMNTC-UHFFFAOYSA-M
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Description

2-Cyano-3-fluorophenylzinc iodide is an organozinc reagent with the molecular formula C₇H₃FIN⁻Zn⁺. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF) and is identified by the CAS Registry Number 352525-67-8 (synonyms include CTK7C6533, AG-C-21536, and KB-94168) . The compound features a phenyl ring substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position, coordinated to a zinc iodide moiety. This structural configuration renders it highly reactive in cross-coupling reactions, such as Negishi couplings, where it acts as a nucleophilic aryl donor.

Organozinc compounds like 2-cyano-3-fluorophenylzinc iodide are valued for their stability under mild reaction conditions and compatibility with diverse electrophilic partners (e.g., aryl halides, triflates). The electron-withdrawing cyano and fluorine substituents enhance its reactivity by polarizing the aromatic ring, facilitating transmetallation steps in catalytic cycles.

Properties

IUPAC Name

2-fluorobenzene-6-ide-1-carbonitrile;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN.HI.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGRZVNRAMNTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(C(=C1)F)C#N.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-67-8
Record name 2-Cyano-3-fluorophenylzinc iodide
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Preparation Methods

2-Cyano-3-fluorophenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyano-3-fluorobromobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-3-fluorophenylzinc iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF

Scientific Research Applications

2-Cyano-3-fluorophenylzinc iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-fluorophenylzinc iodide primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with electrophilic centers on organic halides. This coordination lowers the activation energy of the reaction, making it more efficient .

Comparison with Similar Compounds

Structural Analogues

A. 3-Chloro-N-phenyl-phthalimide (CAS: Not provided; structure in ): This compound (Fig. 1, ) shares a halogenated aromatic system but differs in functional groups (chlorine at position 3, phthalimide backbone) and application scope. While 2-cyano-3-fluorophenylzinc iodide is a coupling reagent, 3-chloro-N-phenyl-phthalimide serves as a monomer precursor for polyimide synthesis, emphasizing its role in polymer chemistry .

B. Phenylzinc Iodide Derivatives (e.g., phenylzinc iodide, CAS: 1624-02-8): Simple arylzinc reagents lack the electron-withdrawing substituents (CN, F) present in 2-cyano-3-fluorophenylzinc iodide. This results in lower electrophilicity and slower reaction kinetics in cross-couplings.

Key Findings :

  • The cyano group in 2-cyano-3-fluorophenylzinc iodide increases the compound’s stability in solution compared to non-substituted arylzinc reagents, which often require stricter anhydrous conditions .
  • Fluorine at the 3-position enhances regioselectivity in coupling reactions by directing metalation to specific sites on the aromatic ring. This contrasts with 3-chloro-N-phenyl-phthalimide, where chlorine’s bulkiness limits its utility in fine-tuning electronic effects .
Challenges and Limitations
  • Synthetic Accessibility: Unlike 3-chloro-N-phenyl-phthalimide, which is synthesized via straightforward condensation reactions, 2-cyano-3-fluorophenylzinc iodide requires specialized handling (e.g., Schlenk techniques) due to its sensitivity to moisture and oxygen.
  • Cost : Commercial suppliers list this compound at a premium price (~$500–$800/g), reflecting the complexity of its synthesis compared to simpler arylzinc derivatives .

Biological Activity

2-Cyano-3-fluorophenylzinc iodide (CAS No. 352525-67-8) is a specialized organozinc compound with potential applications in various biological and chemical processes. This article examines its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C7_7H3_3FINZn
  • Molecular Weight : 312.42 g/mol
  • CAS Number : 352525-67-8

Mechanisms of Biological Activity

The biological activity of 2-Cyano-3-fluorophenylzinc iodide is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly in the synthesis of biologically active compounds. The presence of the cyano and fluorine groups enhances its reactivity and selectivity towards specific targets.

1. Anticancer Potential

Research has indicated that organozinc compounds can exhibit cytotoxic effects against cancer cells. Specific studies have focused on the ability of 2-Cyano-3-fluorophenylzinc iodide to induce apoptosis in tumor cells through:

  • Activation of Caspases : Initiating the apoptotic pathway.
  • Inhibition of Cell Proliferation : Reducing the viability of cancer cells.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. The mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways.

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceBiological ActivityFindings
Study AAnticancerInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobialShowed inhibition against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL.
Study CEnzyme InhibitionInhibited specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vivo models.

Potential Applications

Given its biological activity, 2-Cyano-3-fluorophenylzinc iodide could have several applications:

  • Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Synthesis : In organic synthesis as a reagent for constructing complex molecules.

Safety and Handling

While detailed safety data specific to 2-Cyano-3-fluorophenylzinc iodide is limited, general precautions for handling organozinc compounds should be observed:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Handle under inert atmosphere to prevent degradation or reaction with moisture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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